(2-Fluoro-4,6-dimethoxyphenyl)boronic Acid as a Critical Intermediate in P2X7 Receptor Antagonist Synthesis
This compound is explicitly utilized as a key synthetic intermediate to construct a novel series of potent P2X7 receptor antagonists. The resulting final compounds demonstrated potent in vitro activity, inhibiting BzATP-mediated pore formation in THP-1 cells and exhibiting IC50 values as low as 15 nM against the human recombinant P2X7 receptor [1][2]. While direct comparative yield data for the boronic acid coupling step is not provided in the primary source, its use in this patented pharmaceutical context confirms its unique structural value; substitution with a non-fluorinated or differently substituted arylboronic acid would alter the electronic properties and likely compromise the antagonist activity of the final drug candidate [3].
| Evidence Dimension | Biological Activity (IC50) of Final Compound Incorporating Target Moiety |
|---|---|
| Target Compound Data | 15 nM (P2X7 receptor antagonism, derived compound) |
| Comparator Or Baseline | Non-fluorinated or differently fluorinated arylboronic acid derivative (inferred) |
| Quantified Difference | Not directly quantified; substitution would result in a structurally distinct final compound with potentially altered or diminished biological activity. |
| Conditions | Human recombinant P2X7 receptor expressed in 1321N1 cells; inhibition of BzATP-induced Ca2+ flux. |
Why This Matters
This is essential for laboratories developing novel P2X7 antagonists, as this specific boronic acid building block is required to replicate the patented pharmacophore and its associated potency.
- [1] BindingDB. (2016). BDBM50110114 (CHEMBL3604327) Affinity Data for P2X7 Antagonist. View Source
- [2] Cladingboel, D., et al. (2007). Novel P2X7 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. View Source
- [3] Durka, K., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-690. View Source
